N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring substituted with a cyano group and a piperidine ring, which is further linked to a methoxyacetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like potassium cyanide (KCN) or sodium cyanide (NaCN).
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Linking the Piperidine and Pyrazine Rings: The piperidine ring is linked to the pyrazine ring through a series of condensation reactions.
Introduction of the Methoxyacetamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrazine ring and have been studied for their anticancer properties.
Indole Derivatives: Indole derivatives have diverse biological activities and are used in various therapeutic applications.
Pyrimidine Derivatives: Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-21-10-13(20)18-9-11-2-6-19(7-3-11)14-12(8-15)16-4-5-17-14/h4-5,11H,2-3,6-7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIPTFSQMWIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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